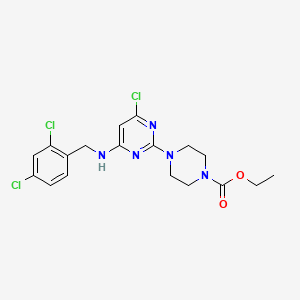
2,2'-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and tetrahydropyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the core structure.
Ether Formation: The hydroxyl groups of the starting material are reacted with ethylene glycol under acidic conditions to form the bis(ethane-2,1-diyl) ether linkage.
Tetrahydropyran Formation: The resulting intermediate is then subjected to a reaction with tetrahydropyran under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the iodo groups, potentially converting them to hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions to replace the iodo groups.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications might include the development of new drugs, particularly if the compound or its derivatives exhibit biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism by which 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The iodo groups could also play a role in binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran): Similar structure but with bromine atoms instead of iodine.
2,2’-((((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran): Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) makes it unique compared to its bromine and chlorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran), covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C20H28I2O6 |
|---|---|
Poids moléculaire |
618.2 g/mol |
Nom IUPAC |
2-[2-[2,5-diiodo-4-[2-(oxan-2-yloxy)ethoxy]phenoxy]ethoxy]oxane |
InChI |
InChI=1S/C20H28I2O6/c21-15-14-18(24-10-12-28-20-6-2-4-8-26-20)16(22)13-17(15)23-9-11-27-19-5-1-3-7-25-19/h13-14,19-20H,1-12H2 |
Clé InChI |
KDFFEXNJPJISDK-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOC2=CC(=C(C=C2I)OCCOC3CCCCO3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


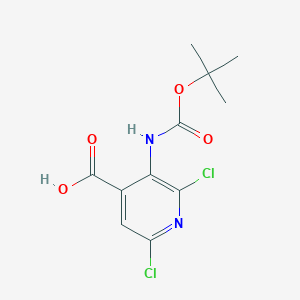


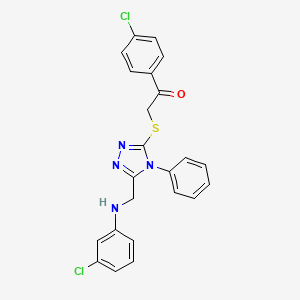

![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

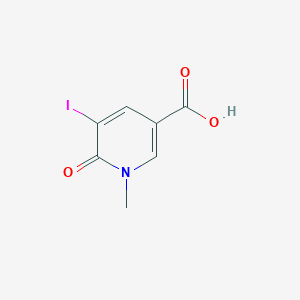
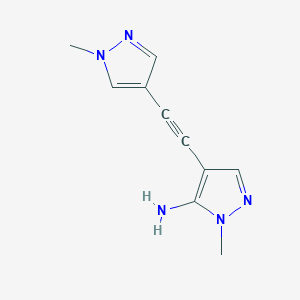
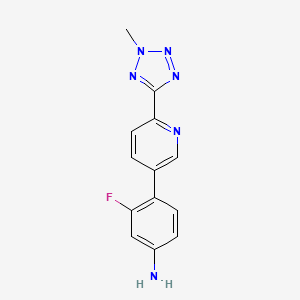
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)


